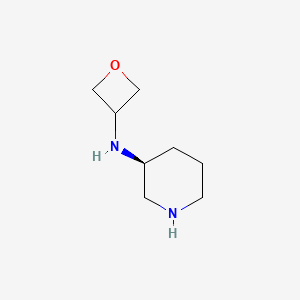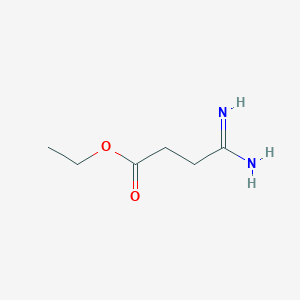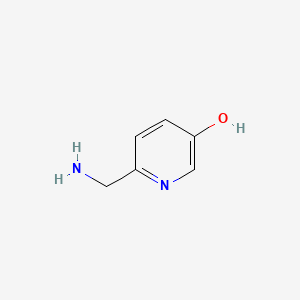
4-Nitrobenzyl morpholine-4-carbodithioate
Übersicht
Beschreibung
4-Nitrobenzyl morpholine-4-carbodithioate, also known as NBC or S-(4-nitrobenzyl) morpholine-4-carbodithioate, is a chemical compound with the molecular formula C12H14N2O3S2 . It has a molecular weight of 298.39 .
Molecular Structure Analysis
The InChI code for 4-Nitrobenzyl morpholine-4-carbodithioate is1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 .
Wissenschaftliche Forschungsanwendungen
Metal Ion Detection and Determination
4-Nitrobenzyl morpholine-4-carbodithioate, along with similar compounds, has been explored for its utility in detecting and quantifying metal ions. Studies have found that morpholine carbodithioates can effectively be used in the amperometric determination of various metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This application is significant in analytical chemistry, particularly for the microdetermination of these metals in different matrices, including alloys (Rao, Brar, & Puri, 1982; Gautam, Bansal, & Puri, 1981).
Spectrophotometric Applications
The utility of morpholine-4-carbodithioate, a related compound, extends to spectrophotometric applications for the determination of copper, cobalt, nickel, and tellurium. This process involves extraction into molten naphthalene, followed by dissolution in chloroform for spectrophotometric analysis. Such methods are valued for their sensitivity and precision in the quantification of trace metal ions (Gautam, Bansal, & Puri, 1981).
Chemical and Electrochemical Studies
Chemical and electrochemical reductions of nitrobenzyl chlorides and carbamates, including those with morpholine, have been shown to activate these compounds to produce intermediates capable of alkylation. This reactivity is crucial in understanding the mechanism of action for bioreductive alkylating agents and has implications in the design of chemotherapeutic agents (Kirkpatrick, Johnson, & Sartorelli, 1986).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes with morpholine-4-carbodithioate have been explored extensively. These studies provide insights into the coordination chemistry of various metals with dithiocarbamate ligands, expanding our understanding of their structural and electronic properties. Such research is foundational for applications in catalysis, material science, and the development of metal-based drugs (Aravamùdan, Brown, & Venkappayya, 1971; Tang Ning et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl morpholine-4-carbodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)



![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)

![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)